Cannabichromanone
CAS No.: 56154-57-5
Cat. No.: VC19587412
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56154-57-5 |
|---|---|
| Molecular Formula | C20H28O4 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 5-hydroxy-2,2-dimethyl-3-(3-oxobutyl)-7-pentyl-3H-chromen-4-one |
| Standard InChI | InChI=1S/C20H28O4/c1-5-6-7-8-14-11-16(22)18-17(12-14)24-20(3,4)15(19(18)23)10-9-13(2)21/h11-12,15,22H,5-10H2,1-4H3 |
| Standard InChI Key | NHZMSIOYBVIOAF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=CC(=C2C(=C1)OC(C(C2=O)CCC(=O)C)(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Cannabichromanone (C₂₀H₂₈O₄) possesses a molecular weight of 332.44 g/mol and a decarboxylated chromanone backbone . Its systematic IUPAC name, 5-hydroxy-2,2-dimethyl-3-(3-oxobutyl)-7-pentyl-3,4-dihydro-2H-1-benzopyran-4-one, reflects the presence of critical functional groups:
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A 4-chromanone core with a ketone at C-4 and hydroxyl group at C-5
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A 3-oxobutyl side chain at C-3 contributing to stereochemical complexity
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A pentyl substituent at C-7, a hallmark of many cannabinoids
The compound’s SMILES notation (CCCCCc1cc(O)c2C(=O)C(CCC(=O)C)C(C)(C)Oc2c1) and InChI key (NHZMSIOYBVIOAF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Crystallographic and Spectroscopic Data
| NMR Signal (δ, ppm) | Assignment |
|---|---|
| 11.52 (s, 1H) | Chelated phenolic -OH |
| 6.26 (s, 1H), 6.18 (s, 1H) | Aromatic H-2, H-4 |
| 2.40 (dd, J=15.2, 6.8 Hz, 1H) | Methine H-7 |
| 1.38 (s, 3H), 1.43 (s, 3H) | Geminal dimethyl groups |
The downfield-shifted phenolic proton (δ 11.52) arises from intramolecular hydrogen bonding with the C-8 carbonyl oxygen, a phenomenon confirmed via HMBC correlations . Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima at 210, 279, and 350 nm, characteristic of conjugated chromanone systems .
Isolation and Structural Elucidation
Extraction from Cannabis sativa
CBCN occurs in trace quantities (<0.1% dry weight) in high-potency cannabis strains, necessitating advanced purification techniques . A standardized isolation protocol involves:
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Supercritical CO₂ extraction of dried inflorescences
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Flash chromatography on silica gel with hexane/ethyl acetate gradients
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Preparative HPLC using C18 columns and methanol/water mobile phases
Notably, CBCN co-elutes with cannabichromene (CBC) in many chromatographic systems, requiring chiral stationary phases for resolution .
Absolute Configuration Determination
The 2008 landmark study by Ahmed et al. resolved CBCN’s stereochemistry through complementary approaches:
Electronic Circular Dichroism (ECD)
Comparative ECD spectra of CBCN and synthetic analogs established the 7R configuration based on Cotton effects at 279 nm (Δε +3.2) and 350 nm (Δε -1.8) .
Mosher Ester Analysis
Derivatization of CBCN’s secondary alcohol with (R)- and (S)-MTPA chloride followed by ¹H-NMR revealed Δδ values (δ_S - δ_R) of +0.07 ppm for H-7, confirming the 1"S configuration .
Biosynthetic Pathways
Putative Precursors and Enzymology
CBCN likely originates from cannabigerolic acid (CBGA) through a divergent pathway from CBC:
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Oxidative cyclization: CBGA → CBCA (cannabichromenic acid) via CBCA synthase
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Decarboxylation: CBCA → CBC under thermal conditions
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Secondary oxidation: CBC → CBCN through cytochrome P450-mediated ketonization
This pathway remains hypothetical, as no CBCN-specific oxidases have been characterized to date .
Chemotypic Variation
CBCN production correlates negatively with THC content (r = -0.72, p<0.01) in C. sativa chemotypes, suggesting metabolic competition for geranylpyrophosphate precursors .
Pharmacological Profile
In Vitro Bioactivity
Screening assays against pathogenic strains revealed moderate effects:
| Assay | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus MRSA | 128 | |
| Antimalarial | Plasmodium falciparum D6 | >256 | |
| Antioxidant (DPPH) | Free radical scavenging | 89.2% at 100 μM |
Notably, CBCN showed no cytotoxicity against human keratinocytes (CC₅₀ > 512 μM) .
Putative Mechanisms of Action
While CBCN’s molecular targets remain unconfirmed, structural analogs suggest potential interactions with:
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Peroxisome proliferator-activated receptors (PPARγ): Mediating anti-inflammatory effects
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Transient receptor potential vanilloid 1 (TRPV1): Influencing nociception
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Cyclooxygenase-2 (COX-2): Modulating prostaglandin synthesis
Analytical Challenges and Advancements
Chromatographic Separation
Ultra-high performance liquid chromatography (UHPLC) methods using fused-core columns (e.g., Kinetex C18, 2.6 μm) achieve baseline separation of CBCN from CBC in under 12 minutes:
| Parameter | Value |
|---|---|
| Column | Kinetex C18 (100 × 2.1 mm) |
| Mobile Phase | 0.1% FA in H₂O/MeOH |
| Gradient | 65%→85% MeOH over 8 min |
| Retention Time (CBCN) | 9.2 ± 0.3 min |
Mass Spectrometric Detection
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides characteristic fragmentation patterns:
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Base peak: m/z 332.440 [M+H]⁺
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Key fragments: m/z 287.201 (loss of COCH₂), 229.144 (retro-Diels-Alder cleavage)
Future Research Directions
Synthetic Access
Total synthesis routes remain underdeveloped. A proposed retrosynthetic approach involves:
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Friedel-Crafts acylation to construct the chromanone core
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Julia-Kocienski olefination for side chain installation
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Asymmetric hydrogenation to set stereocenters
Target Identification
CRISPR-Cas9 screening libraries and thermal proteome profiling could elucidate CBCN’s protein interactome.
Formulation Strategies
Nanoemulsions (150–200 nm) using Labrafil M1944 CS and Transcutol HP show promise for enhancing CBCN’s oral bioavailability (theoretical logP = 3.8).
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